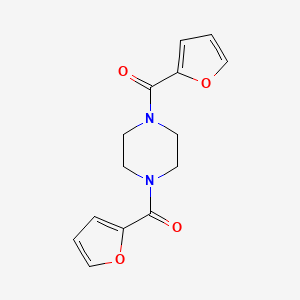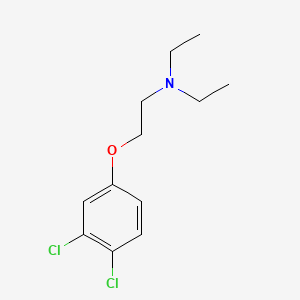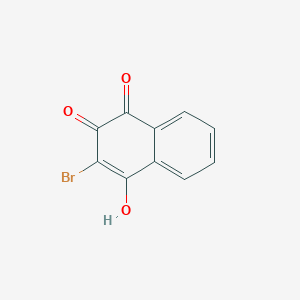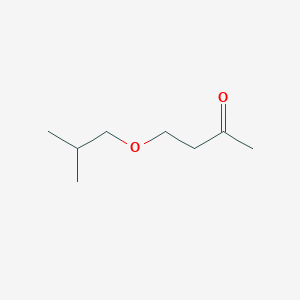
4-异丁氧基-2-丁酮
描述
4-Isobutoxy-2-butanone is a chemical compound with the molecular formula C8H16O2 . It has a molecular weight of 144.21 . It is used for research and development purposes .
Molecular Structure Analysis
The molecule contains a total of 25 bonds. There are 9 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 ketone (aliphatic), and 1 ether (aliphatic) .Physical And Chemical Properties Analysis
4-Isobutoxy-2-butanone is a liquid at 20 degrees Celsius . It has a boiling point of 181 degrees Celsius .科学研究应用
合成应用
相关化合物的连续流合成:Viviano等人(2011年)的研究探讨了用于生成4-芳基-2-丁酮衍生物的连续流策略,包括纳布美通(一种药物)和覆盆子酮(一种香料化合物)。这些方案涉及制备4-芳基-3-丁烯-2-酮,然后氢化为所需的4-芳基-2-丁酮 (Viviano et al., 2011)。
离子液体催化:Wang和Cai(2021年)研究了使用碱性离子液体通过醛缩反应合成4-羟基-2-丁酮,强调其在制药和食品工业中的重要性。他们发现,在离子液体中使用空间位阻阳离子可以增强选择性 (Wang & Cai, 2021)。
化学性质和反应
- 甲醛在合成中的反应性:Chen等人(2022年)研究了甲醛在超临界状态下合成4-羟基-2-丁酮的反应性,这是维生素A和香料的重要中间体。他们提出了一个反应途径,并研究了初始甲醛和甲酸质量分数的影响,有助于理解合成过程 (Chen et al., 2022)。
燃烧和生物燃料研究
- 丁醇异构体的燃烧模型:Sarathy等人(2012年)为丁醇异构体的燃烧开发了一个全面的化学动力学模型,包括4-异丁氧基-2-丁酮,为了解线性和支链醇的独特氧化特性提供了见解。这项研究对于理解生物衍生燃料的燃烧化学至关重要 (Sarathy et al., 2012)。
环境和安全评估
- 环境安全评估:对4-(对羟基苯基)-2-丁酮的研究评估了其遗传毒性、毒性和环境安全性,确保其在各种应用中的安全使用。这项研究对于了解这些化合物的环境和健康影响至关重要 (Api et al., 2019)。
生化生产
- 基于生物的生产技术:Jia等人(2017年)探讨了使用热耐受同时糖化和发酵过程从生物质生产3-羟基-2-丁酮的乙酸盐。这项研究突出了利用可再生资源生产有价值化学品的潜力 (Jia et al., 2017)。
安全和危害
The compound is classified as a flammable liquid and vapor . In case of inhalation, it’s advised to move the victim into fresh air and give artificial respiration if necessary . If it comes into contact with skin or eyes, it should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water and vomiting should not be induced . It’s recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .
属性
IUPAC Name |
4-(2-methylpropoxy)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-7(2)6-10-5-4-8(3)9/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVQAHFUWSAGRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCCC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60336998 | |
| Record name | 4-Isobutoxy-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isobutoxy-2-butanone | |
CAS RN |
31576-33-7 | |
| Record name | 4-(2-Methylpropoxy)-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31576-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isobutoxy-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Butanone, 4-(2-methylpropoxy) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




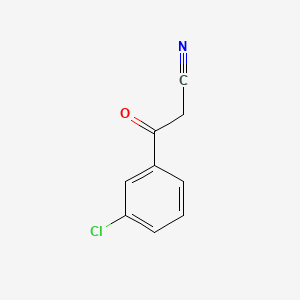
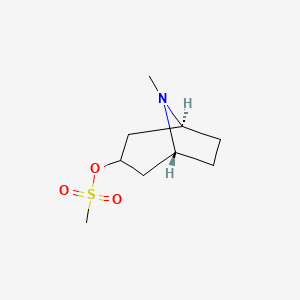

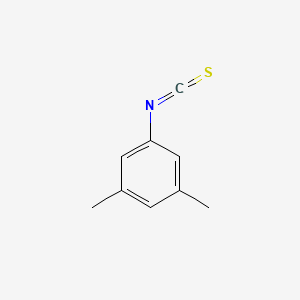

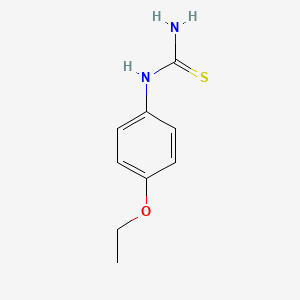
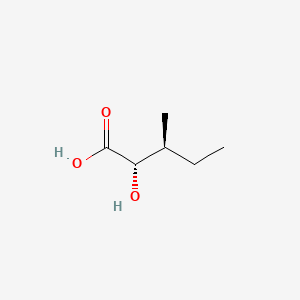
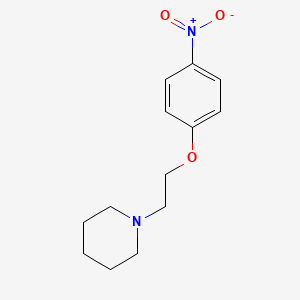
![6-Chloro-2-isopropyl-1H-benzo[d]imidazole](/img/structure/B1584120.png)
